7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
“7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.
Functional Group Modifications: Introduction of the ethoxyphenyl, hydroxypropyl, and methyl groups through substitution reactions using reagents like ethyl iodide, propylene oxide, and methyl iodide.
Carboxamide Formation: The final step often involves the formation of the carboxamide group through amidation reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 7-(2-ethoxyphenyl)-2-(3-carboxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Reduction: Formation of 7-(2-ethoxyphenyl)-2-(3-aminopropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology
In biological research, it can be used to study the interactions of triazolopyrimidine derivatives with various biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” would depend on its specific biological target. Generally, triazolopyrimidine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(2-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide
Uniqueness
The unique combination of functional groups in “this compound” may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved properties for various applications.
Properties
IUPAC Name |
7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-13-8-5-4-7-12(13)16-15(17(19)25)11(2)20-18-21-14(9-6-10-24)22-23(16)18/h4-5,7-8,16,24H,3,6,9-10H2,1-2H3,(H2,19,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHSJHUZLMMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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